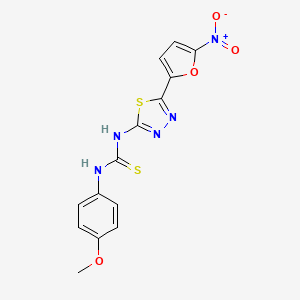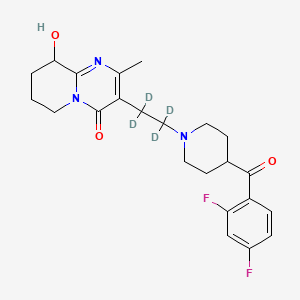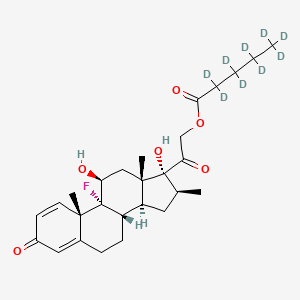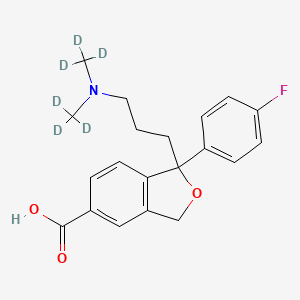
Citalopram carboxylic acid-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citalopram carboxylic acid-d6 is a deuterated form of citalopram carboxylic acid, which is a metabolite of citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of citalopram due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of citalopram carboxylic acid-d6 involves the synthesis of citalopram followed by its conversion to the carboxylic acid form. The synthesis of citalopram typically involves the cyclization of a precursor diol in the presence of an azodicarboxylate, a phosphine, and a strong base . The deuterated form is achieved by incorporating deuterium atoms at specific positions during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity and isotopic labeling.
化学反応の分析
Types of Reactions
Citalopram carboxylic acid-d6 undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of carboxylic acids to alcohols.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of citalopram carboxylic acid.
Reduction: Formation of citalopram alcohol.
Substitution: Formation of substituted citalopram derivatives.
科学的研究の応用
Citalopram carboxylic acid-d6 is used in various scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of citalopram in biological systems.
Drug Development: Used as an internal standard in mass spectrometry for the quantification of citalopram and its metabolites.
Neuroscience: Investigating the effects of citalopram on serotonin reuptake and neurotransmission.
Analytical Chemistry: Developing sensitive and selective detection methods for citalopram in complex matrices.
作用機序
Citalopram carboxylic acid-d6, like citalopram, inhibits the reuptake of serotonin in the central nervous system by blocking the serotonin transporter (SLC6A4). This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission . The deuterated form is primarily used for tracking and studying the pharmacokinetics of citalopram without altering its mechanism of action.
類似化合物との比較
Similar Compounds
Citalopram: The non-deuterated form of citalopram carboxylic acid-d6.
Escitalopram: The S-enantiomer of citalopram, which is more potent and selective.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and quantification using mass spectrometry. This makes it a valuable tool in drug development and research.
特性
分子式 |
C20H22FNO3 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C20H22FNO3/c1-22(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(23)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24)/i1D3,2D3 |
InChIキー |
GECQEQCYCDJXJC-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F)C([2H])([2H])[2H] |
正規SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


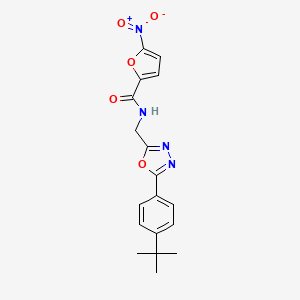
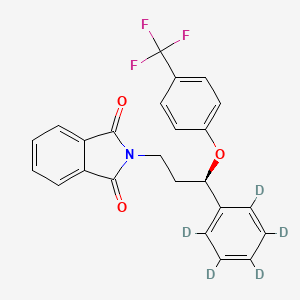
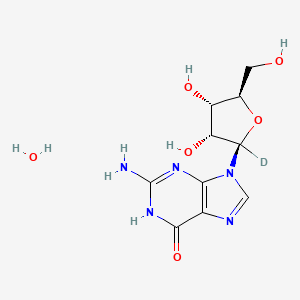
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
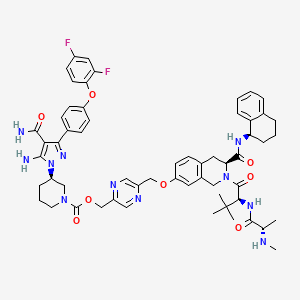

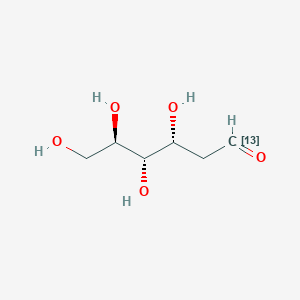
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)


